Furan-2-yl(3-methyl-4-propylphenyl)methanol
CAS No.:
Cat. No.: VC15844752
Molecular Formula: C15H18O2
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18O2 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | furan-2-yl-(3-methyl-4-propylphenyl)methanol |
| Standard InChI | InChI=1S/C15H18O2/c1-3-5-12-7-8-13(10-11(12)2)15(16)14-6-4-9-17-14/h4,6-10,15-16H,3,5H2,1-2H3 |
| Standard InChI Key | RFVCLOOFRXXRMA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=C(C=C1)C(C2=CC=CO2)O)C |
Introduction
Structural and Molecular Characteristics
Furan-2-yl(3-methyl-4-propylphenyl)methanol features a furan ring (a five-membered aromatic oxygen heterocycle) connected to a 3-methyl-4-propylphenyl group via a methanol bridge. The furan ring contributes electron-rich aromaticity, while the substituted phenyl group introduces steric and electronic effects that influence reactivity. The methanol moiety (-CHOH) provides a site for further functionalization, such as oxidation or esterification .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.30 g/mol | |
| Purity | ≥97–98% | |
| CAS Number | 1281536-64-8 | |
| Appearance | Not reported |
The compound’s structure is validated via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), as indicated by batch-specific Certificates of Analysis (COA) .
Synthesis and Scalable Production
Industrial synthesis of Furan-2-yl(3-methyl-4-propylphenyl)methanol involves multistep organic reactions, typically starting with the coupling of furan derivatives and substituted benzaldehydes. Aromsyn Co., a leading manufacturer, employs custom synthesis protocols to produce the compound at scales ranging from grams to kilograms .
Reaction Pathways
The synthesis likely proceeds through a Grignard or organometallic coupling strategy, where a furan-based nucleophile reacts with a 3-methyl-4-propylbenzaldehyde electrophile. For example:
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Formation of the Grignard Reagent:
Furan-2-ylmagnesium bromide is prepared by reacting furan with magnesium in an anhydrous ether solvent. -
Nucleophilic Addition:
The Grignard reagent attacks 3-methyl-4-propylbenzaldehyde, forming a secondary alcohol intermediate. -
Workup and Purification:
Acidic hydrolysis yields the crude product, which is purified via recrystallization or column chromatography .
Industrial Optimization
Large-scale production utilizes continuous flow reactors to enhance yield and consistency. Critical parameters include temperature control (80–110°C), solvent selection (tetrahydrofuran or diethyl ether), and catalyst choice (e.g., magnesium or zinc) . Post-synthesis, the product undergoes rigorous quality checks, including HPLC for purity assessment and NMR for structural confirmation .
Applications in Research and Industry
Furan-2-yl(3-methyl-4-propylphenyl)methanol is prized for its dual functionality as an alcohol and aromatic compound, enabling diverse applications:
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. Its furan and phenyl groups are integral to pharmacophores targeting antimicrobial and anti-inflammatory pathways . For instance, derivatives of this alcohol have been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory responses .
Functional Materials
In materials science, the compound’s aromaticity and stability make it suitable for synthesizing polymers and ligands. It acts as a monomer in polyfuran-based conductive polymers, which exhibit applications in organic electronics .
Coupling Reactions
The methanol group participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex biaryl systems. These reactions are pivotal in agrochemical and pharmaceutical synthesis .
Analytical Characterization
Quality control protocols for Furan-2-yl(3-methyl-4-propylphenyl)methanol emphasize structural integrity and purity:
Spectroscopic Techniques
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NMR Spectroscopy: and NMR confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons) and methanol group (δ 4.5–5.0 ppm) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at 230.30 .
Chromatographic Methods
HPLC with UV detection ensures purity ≥97%, while gas chromatography (GC) monitors residual solvents .
Future Directions and Challenges
Despite its utility, gaps remain in understanding the compound’s environmental impact and metabolic pathways. Future research should prioritize:
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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Biological Studies: Investigating toxicity profiles and biodegradability.
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Advanced Applications: Exploring roles in metal-organic frameworks (MOFs) or drug delivery systems.
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